molecular formula C8H5BrN2O B1324902 8-Bromo-1,6-naphthyridin-2(1H)-one CAS No. 902837-41-6

8-Bromo-1,6-naphthyridin-2(1H)-one

Cat. No. B1324902
M. Wt: 225.04 g/mol
InChI Key: QDOLSUHXUOKZJY-UHFFFAOYSA-N
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Description

“8-Bromo-1,6-naphthyridin-2(1H)-one” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 .


Molecular Structure Analysis

The InChI code for “8-Bromo-1,6-naphthyridin-2(1H)-one” is 1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) .


Physical And Chemical Properties Analysis

“8-Bromo-1,6-naphthyridin-2(1H)-one” is a solid at room temperature .

Scientific Research Applications

Synthesis and Biomedical Applications

8-Bromo-1,6-naphthyridin-2(1H)-one is part of the 1,6-Naphthyridin-2(1H)-ones family, a subfamily of naphthyridines known as diazanaphthalenes. These compounds, including more than 17,000 variations, serve as ligands for various receptors in the body. Research highlights the diversity of substituents at different positions on the naphthyridin-2(1H)-one structure, the synthetic methods for their creation, and their broad biomedical applications, ranging from serving as protein kinase inhibitors to neuroprotective agents (Oliveras et al., 2021).

c-Met Kinase Inhibition

Investigations into the 1,6-naphthyridine motif led to the discovery of a new class of c-Met kinase inhibitors. These compounds, with a specific structural framework, showcased significant potency in inhibiting Met kinase activity, crucial in various biological processes related to cancer and other diseases (Wang et al., 2013).

Antimicrobial Applications

The naphthyridin-2(1H)-one framework has also been explored for antimicrobial properties. Novel derivatives have shown inhibiting activity against penicillin-binding protein, effectively combating bacterial strains like Staphylococcus aureus and Escherichia coli (Sakram et al., 2019).

Opto-Electrical Properties and Semiconductor Applications

4,8-Substituted 1,5-naphthyridines, including variants of 8-Bromo-1,6-naphthyridin-2(1H)-one, have been synthesized, showcasing high thermal robustness and opto-electrical properties, making them promising materials for organic semiconductor applications, particularly in OLED technology (Wang et al., 2012).

Efflux Pump Inhibition in Antibacterial Research

Research on 1,8-naphthyridine sulfonamides, closely related to 8-Bromo-1,6-naphthyridin-2(1H)-one, demonstrated potential inhibition of efflux pumps in multiresistant Staphylococcus aureus strains, indicating the possible use of these compounds in overcoming bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It’s hazardous if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-bromo-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOLSUHXUOKZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639956
Record name 8-Bromo-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,6-naphthyridin-2(1H)-one

CAS RN

902837-41-6
Record name 8-Bromo-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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